Gedatolisib

Catalog No.
S548378
CAS No.
1197160-78-3
M.F
C32H41N9O4
M. Wt
615.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gedatolisib

CAS Number

1197160-78-3

Product Name

Gedatolisib

IUPAC Name

1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea

Molecular Formula

C32H41N9O4

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43)

InChI Key

DWZAEMINVBZMHQ-UHFFFAOYSA-N

SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

Solubility

Soluble in DMSO, not in water

Synonyms

PKI587; PKI-587; PKI 587; PF05212384; PF-05212384; PF 05212384; PF5212384; PF-5212384; PF 5212384; Gedatolisib.

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

Description

The exact mass of the compound Gedatolisib is 615.32815 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Studies

Preclinical studies have explored the efficacy of Gedatolisib against various cancer cell lines, including those from breast, lung, and ovarian cancers []. These studies have shown promising results, with Gedatolisib demonstrating the ability to suppress tumor cell growth and induce apoptosis (programmed cell death). Additionally, research suggests that Gedatolisib may work synergistically with other chemotherapy drugs, potentially enhancing their effectiveness.

Gedatolisib is an investigational compound designed as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are crucial pathways involved in cancer cell growth and survival. Its chemical structure is characterized by the formula C₃₂H₄₁N₉O₄, with a molar mass of approximately 615.739 g/mol. The compound was initially developed by Wyeth, later acquired by Pfizer, and is currently being explored for its efficacy in treating various cancers, including breast, colorectal, and endometrial cancers .

  • Targeting PI3K/mTOR Pathway: The PI3K/mTOR pathway plays a critical role in cell proliferation and survival. Aberrant activation of this pathway is frequently observed in various cancers []. Gedatolisib acts by inhibiting both PI3K and mTOR, disrupting this signaling cascade and potentially leading to cancer cell death [].
  • Overcoming Resistance: Some cancers develop resistance to therapies targeting only PI3K or mTOR. Gedatolisib's ability to target both proteins simultaneously might help overcome this resistance mechanism.

Case Study

A study published in Molecular Oncology (2022) investigated the effect of Gedatolisib on dormant breast cancer cells []. While the drug eliminated these cells in culture, it failed to prevent metastasis in preclinical models, highlighting the need for further research to optimize its efficacy [].

  • Limited Information: As with physical and chemical properties, detailed safety data on Gedatolisib is not publicly available due to its investigational status. Clinical trials are designed to assess safety alongside efficacy [].

Gedatolisib operates through specific chemical interactions with the PI3K and mTOR pathways. It binds to different p110 catalytic subunit isoforms of PI3K and the kinase site of mTOR, effectively inhibiting their activity. This dual inhibition disrupts signaling pathways that promote cell proliferation and survival, making it a promising candidate for cancer therapy .

Mechanism of Action

  • PI3K Inhibition: Gedatolisib inhibits all four class I PI3K isoforms, which are often overactive in various cancers.
  • mTOR Inhibition: It also inhibits mTOR complexes 1 and 2, which are key regulators of cell metabolism and growth .

The biological activity of gedatolisib has been extensively studied, revealing its potent effects on cancer cells. It has been shown to decrease cell survival, inhibit DNA replication, and reduce cell migration and invasion in various cancer models . Furthermore, gedatolisib's efficacy can be influenced by the expression levels of ATP-binding cassette transporters (ABCB1 and ABCG2), which may limit its therapeutic effectiveness in certain contexts .

Gedatolisib is primarily being investigated for its potential use in oncology. Clinical trials have focused on its application in treating:

  • Breast Cancer
  • Colorectal Cancer
  • Endometrial Cancer
  • Acute Myeloid Leukemia

These studies aim to evaluate both its safety and efficacy in patients with or without PIK3CA mutations .

Interaction studies have highlighted gedatolisib's role as a substrate for ABCB1 and ABCG2 transporters. These studies indicate that gedatolisib can stimulate ATPase activity in these transporters, suggesting that it may compete with other substrates for binding sites, thereby affecting drug accumulation within cells . Understanding these interactions is critical for optimizing gedatolisib's therapeutic potential.

Gedatolisib shares structural and functional similarities with several other compounds that target the PI3K/mTOR pathway. Here are some notable examples:

Compound NameTarget PathwaysUnique Features
EverolimusmTORA selective inhibitor primarily targeting mTORC1.
IdelalisibPI3KA selective inhibitor for PI3K delta isoform; used primarily in hematological malignancies.
BuparlisibPI3KA pan-class I PI3K inhibitor but with different selectivity profiles compared to gedatolisib.

Uniqueness of Gedatolisib

Gedatolisib is unique due to its dual inhibition mechanism affecting both PI3K and mTOR pathways simultaneously, which may offer enhanced therapeutic benefits compared to single-target inhibitors like Everolimus or Idelalisib. Its ability to inhibit all class I PI3K isoforms makes it particularly versatile in targeting various malignancies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

615.32815082 g/mol

Monoisotopic Mass

615.32815082 g/mol

Heavy Atom Count

45

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96265TNH2R

Wikipedia

Gedatolisib

Dates

Modify: 2023-08-15
1: Langdon SP, Kay C, Um IH, Dodds M, Muir M, Sellar G, Kan J, Gourley C, Harrison DJ. Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models. Sci Rep. 2019 Dec 10;9(1):18742. doi: 10.1038/s41598-019-55096-9. PubMed PMID: 31822716; PubMed Central PMCID: PMC6904563.
2: Song W, Tweed JA, Visswanathan R, Saunders JP, Gu Z, Holliman CL. Bioanalysis of Targeted Nanoparticles in Monkey Plasma via LC-MS/MS. Anal Chem. 2019 Nov 5;91(21):13874-13882. doi: 10.1021/acs.analchem.9b03367. Epub 2019 Oct 17. PubMed PMID: 31584812.
3: Lee TD, Lee OW, Brimacombe KR, Chen L, Guha R, Lusvarghi S, Tebase BG, Klumpp-Thomas C, Robey RW, Ambudkar SV, Shen M, Gottesman MM, Hall MD. A High-Throughput Screen of a Library of Therapeutics Identifies Cytotoxic Substrates of P-glycoprotein. Mol Pharmacol. 2019 Nov;96(5):629-640. doi: 10.1124/mol.119.115964. Epub 2019 Sep 12. PubMed PMID: 31515284; PubMed Central PMCID: PMC6790066.
4: Houk BE, Alvey CW, Visswanathan R, Kirkovsky L, Matschke KT, Kimoto E, Ryder T, Obach RS, Durairaj C. Distribution, Metabolism, and Excretion of Gedatolisib in Healthy Male Volunteers After a Single Intravenous Infusion. Clin Pharmacol Drug Dev. 2019 Jan;8(1):22-31. doi: 10.1002/cpdd.615. Epub 2018 Sep 26. PubMed PMID: 30256541.
5: Sima N, Sun W, Gorshkov K, Shen M, Huang W, Zhu W, Xie X, Zheng W, Cheng X. Small Molecules Identified from a Quantitative Drug Combinational Screen Resensitize Cisplatin's Response in Drug-Resistant Ovarian Cancer Cells. Transl Oncol. 2018 Aug;11(4):1053-1064. doi: 10.1016/j.tranon.2018.06.002. Epub 2018 Jul 5. PubMed PMID: 29982103; PubMed Central PMCID: PMC6034569.
6: Park YL, Kim HP, Cho YW, Min DW, Cheon SK, Lim YJ, Song SH, Kim SJ, Han SW, Park KJ, Kim TY. Activation of WNT/β-catenin signaling results in resistance to a dual PI3K/mTOR inhibitor in colorectal cancer cells harboring PIK3CA mutations. Int J Cancer. 2019 Jan 15;144(2):389-401. doi: 10.1002/ijc.31662. Epub 2018 Nov 29. PubMed PMID: 29978469; PubMed Central PMCID: PMC6587482.
7: Shah K, Moharram SA, Kazi JU. Acute leukemia cells resistant to PI3K/mTOR inhibition display upregulation of P2RY14 expression. Clin Epigenetics. 2018 Jun 19;10:83. doi: 10.1186/s13148-018-0516-x. eCollection 2018. PubMed PMID: 29951132; PubMed Central PMCID: PMC6010022.
8: Aldaregia J, Odriozola A, Matheu A, Garcia I. Targeting mTOR as a Therapeutic Approach in Medulloblastoma. Int J Mol Sci. 2018 Jun 22;19(7). pii: E1838. doi: 10.3390/ijms19071838. Review. PubMed PMID: 29932116; PubMed Central PMCID: PMC6073374.
9: Makinoshima H, Umemura S, Suzuki A, Nakanishi H, Maruyama A, Udagawa H, Mimaki S, Matsumoto S, Niho S, Ishii G, Tsuboi M, Ochiai A, Esumi H, Sasaki T, Goto K, Tsuchihara K. Metabolic Determinants of Sensitivity to Phosphatidylinositol 3-Kinase Pathway Inhibitor in Small-Cell Lung Carcinoma. Cancer Res. 2018 May 1;78(9):2179-2190. doi: 10.1158/0008-5472.CAN-17-2109. Epub 2018 Feb 28. PubMed PMID: 29490947.
10: Brana I, Pham NA, Kim L, Sakashita S, Li M, Ng C, Wang Y, Loparco P, Sierra R, Wang L, Clarke BA, Neel BG, Siu LL, Tsao MS. Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts. Oncotarget. 2017 Jul 8;8(49):84659-84670. doi: 10.18632/oncotarget.19109. eCollection 2017 Oct 17. PubMed PMID: 29156674; PubMed Central PMCID: PMC5689564.
11: Wainberg ZA, Alsina M, Soares HP, Braña I, Britten CD, Del Conte G, Ezeh P, Houk B, Kern KA, Leong S, Pathan N, Pierce KJ, Siu LL, Vermette J, Tabernero J. A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer. Target Oncol. 2017 Dec;12(6):775-785. doi: 10.1007/s11523-017-0530-5. PubMed PMID: 29067643; PubMed Central PMCID: PMC5700209.
12: Ciuffreda L, Del Curatolo A, Falcone I, Conciatori F, Bazzichetto C, Cognetti F, Corbo V, Scarpa A, Milella M. Lack of growth inhibitory synergism with combined MAPK/PI3K inhibition in preclinical models of pancreatic cancer. Ann Oncol. 2017 Nov 1;28(11):2896-2898. doi: 10.1093/annonc/mdx335. PubMed PMID: 28666315.
13: Vilchez V, Turcios L, Butterfield DA, Mitov MI, Coquillard CL, Brandon JA, Cornea V, Gedaly R, Marti F. Evidence of the immunomodulatory role of dual PI3K/mTOR inhibitors in transplantation: an experimental study in mice. Transpl Int. 2017 Oct;30(10):1061-1074. doi: 10.1111/tri.12989. Epub 2017 Jul 31. PubMed PMID: 28543637.
14: Gazi M, Moharram SA, Marhäll A, Kazi JU. The dual specificity PI3K/mTOR inhibitor PKI-587 displays efficacy against T-cell acute lymphoblastic leukemia (T-ALL). Cancer Lett. 2017 Apr 28;392:9-16. doi: 10.1016/j.canlet.2017.01.035. Epub 2017 Feb 1. Erratum in: Cancer Lett. 2019 Oct 1;461:155. PubMed PMID: 28159681.
15: Tasian SK, Teachey DT, Li Y, Shen F, Harvey RC, Chen IM, Ryan T, Vincent TL, Willman CL, Perl AE, Hunger SP, Loh ML, Carroll M, Grupp SA. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia. Blood. 2017 Jan 12;129(2):177-187. doi: 10.1182/blood-2016-05-707653. Epub 2016 Oct 24. PubMed PMID: 27777238; PubMed Central PMCID: PMC5234216.
16: Iezzi A, Caiola E, Broggini M. Activity of Pan-Class I Isoform PI3K/mTOR Inhibitor PF-05212384 in Combination with Crizotinib in Ovarian Cancer Xenografts and PDX. Transl Oncol. 2016 Oct;9(5):458-465. doi: 10.1016/j.tranon.2016.08.011. PubMed PMID: 27751351; PubMed Central PMCID: PMC5067927.
17: Freitag H, Christen F, Lewens F, Grass I, Briest F, Iwaszkiewicz S, Siegmund B, Grabowski P. Inhibition of mTOR's Catalytic Site by PKI-587 Is a Promising Therapeutic Option for Gastroenteropancreatic Neuroendocrine Tumor Disease. Neuroendocrinology. 2017;105(1):90-104. doi: 10.1159/000448843. Epub 2016 Aug 12. PubMed PMID: 27513674; PubMed Central PMCID: PMC5475233.
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19: Lindblad O, Cordero E, Puissant A, Macaulay L, Ramos A, Kabir NN, Sun J, Vallon-Christersson J, Haraldsson K, Hemann MT, Borg Å, Levander F, Stegmaier K, Pietras K, Rönnstrand L, Kazi JU. Aberrant activation of the PI3K/mTOR pathway promotes resistance to sorafenib in AML. Oncogene. 2016 Sep 29;35(39):5119-31. doi: 10.1038/onc.2016.41. Epub 2016 Mar 21. PubMed PMID: 26999641; PubMed Central PMCID: PMC5399143.
20: Takeda T, Wang Y, Bryant SH. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. J Comput Aided Mol Des. 2016 Apr;30(4):323-30. doi: 10.1007/s10822-016-9905-4. Epub 2016 Mar 8. PubMed PMID: 26956874; PubMed Central PMCID: PMC4833818.

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